molecular formula C11H23CoNaO9P3 B1406540 Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) CAS No. 82149-18-6

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)

Cat. No.: B1406540
CAS No.: 82149-18-6
M. Wt: 474.14 g/mol
InChI Key: JDAZDLTWVDOVBG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is formally recognized by the International Union of Pure and Applied Chemistry systematic name as sodium;cobalt(3+);cyclopenta-1,3-diene;dimethyl phosphite. The compound is catalogued in chemical databases under PubChem identification number 90477462, establishing its definitive chemical registry. The systematic nomenclature reflects the complex's anionic nature, where the cobaltate(I) designation indicates the formal oxidation state of the central cobalt atom within the anionic framework. The presence of sodium as the counterion balances the overall charge of the complex, creating a stable ionic compound suitable for isolation and characterization.

The nomenclature also emphasizes the critical structural components that define this organometallic species. The cyclopentadienyl portion refers to the five-membered aromatic hydrocarbon ring that coordinates to the cobalt center through a characteristic eta-five bonding mode. This coordination pattern represents one of the most fundamental interactions in organometallic chemistry, establishing the foundation for countless synthetic and catalytic applications. The tris(dimethylphosphito) designation indicates the presence of three dimethyl phosphite ligands, each contributing to the overall coordination sphere and electronic environment surrounding the cobalt center.

Historical Context in Organometallic Chemistry

The development of sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) represents a significant evolution in organometallic chemistry that builds upon foundational discoveries in metallocene chemistry. The historical trajectory begins with the accidental discovery of ferrocene in the late 1940s and early 1950s, when researchers at Union Carbide observed yellow deposits forming when cyclopentadiene vapor passed through iron pipes. This serendipitous observation led to systematic investigations by Samuel Miller, John Tebboth, and John Tremaine at British Oxygen, who similarly discovered ferrocene while attempting to synthesize amines from hydrocarbons.

The structural elucidation of ferrocene by Robert Burns Woodward, Geoffrey Wilkinson, Ernst Otto Fischer, and Wolfgang Pfab in 1952 revolutionized understanding of metal-carbon bonding and established the sandwich compound concept. This breakthrough recognition, honored with the 1973 Nobel Prize in Chemistry, created the theoretical framework necessary for understanding cyclopentadienyl coordination modes that would later be applied to cobalt-based systems. The transition from simple metallocene structures to more complex mixed-ligand systems represents decades of synthetic advancement and theoretical development.

The incorporation of phosphite ligands into cyclopentadienyl cobalt systems reflects more recent developments in organometallic chemistry, particularly the recognition that phosphorus-based ligands can significantly modify electronic properties and catalytic behavior. Research conducted at various institutions has demonstrated that phosphite ligands, including dimethyl phosphite derivatives, can stabilize unusual oxidation states and coordination geometries while maintaining the fundamental cyclopentadienyl coordination pattern. The historical progression from simple metallocenes to sophisticated mixed-ligand complexes illustrates the continuous evolution of organometallic synthesis toward increasingly complex and functionally diverse molecular architectures.

General Significance in Catalytic Research

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) occupies a significant position within contemporary catalytic research due to its unique combination of structural features that enable diverse reaction pathways. The cyclopentadienyl ligand provides exceptional stability through its aromatic character and five-electron donation, while simultaneously offering a platform for further chemical modification and functionalization. This combination creates opportunities for developing catalytic systems with enhanced selectivity and efficiency compared to simpler organometallic frameworks.

The presence of multiple dimethyl phosphite ligands introduces additional complexity and functionality to the catalytic properties of this compound. Phosphite ligands are recognized for their ability to serve as both electron-donating and electron-accepting groups, depending on reaction conditions and coordination environment. This dual nature allows for fine-tuning of the electronic properties surrounding the cobalt center, enabling precise control over catalytic activity and selectivity. Research has demonstrated that cobalt complexes bearing phosphite ligands exhibit remarkable catalytic activity in hydrogen generation from sodium borohydride hydrolysis, with turnover numbers reaching significant levels under optimized conditions.

The catalytic significance extends to applications in cycloaddition reactions, where cyclopentadienyl cobalt complexes have demonstrated exceptional performance. Studies have shown that cyclopentadienyl cobalt species can catalyze [2+2+2] cycloaddition reactions of various substrates, including symmetrical ether-bridged terminal and phenyl-substituted triynes, at temperatures ranging from 75 to 105 degrees Celsius without requiring additional additives. The recyclability of such systems has also been investigated, with particular attention to developing heterogenized catalysts that maintain activity over multiple reaction cycles while facilitating catalyst recovery and reuse.

Molecular Formula and Structural Composition (C₁₁H₂₃CoNaO₉P₃)

The molecular formula C₁₁H₂₃CoNaO₉P₃ of sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) provides detailed insight into the compound's structural composition and stoichiometry. The carbon content, comprising eleven atoms, is distributed primarily between the cyclopentadienyl ring contributing five carbon atoms and the dimethyl phosphite ligands contributing two carbon atoms each through their methyl groups. This carbon distribution reflects the balanced coordination environment that characterizes modern organometallic design, where aromatic and aliphatic carbon centers contribute distinct electronic and steric properties.

The hydrogen content of twenty-three atoms corresponds to the cyclopentadienyl ring contributing five hydrogen atoms and each dimethyl phosphite ligand contributing six hydrogen atoms through their methyl groups. This hydrogen distribution creates a coordination sphere with significant steric bulk around the cobalt center, influencing both the compound's stability and its potential catalytic applications. The substantial hydrogen content also contributes to the compound's molecular weight of 474.14 grams per mole, positioning it within the range typical for sophisticated organometallic complexes.

The presence of three phosphorus atoms confirms the tris(dimethylphosphito) designation, with each phosphorus center contributing to the overall coordination sphere through its interaction with the cobalt center. The nine oxygen atoms are distributed among the three phosphite ligands, with each ligand contributing three oxygen atoms through its dimethyl phosphite structure. This oxygen content reflects the significant role of phosphorus-oxygen bonding in stabilizing the overall complex architecture while providing opportunities for further coordination or hydrogen bonding interactions.

Properties

IUPAC Name

sodium;cobalt(3+);cyclopenta-1,3-diene;dimethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3C2H6O3P.Co.Na/c1-2-4-5-3-1;3*1-4-6(3)5-2;;/h1-5H;3*1-2H3;;/q4*-1;+3;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAZDLTWVDOVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP([O-])OC.COP([O-])OC.COP([O-])OC.[CH-]1C=CC=C1.[Na+].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23CoNaO9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The preparation of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) typically involves a multi-step process:

  • Synthesis of Cyclopentadienyl Sodium : This step is crucial as cyclopentadienyl sodium is a key reactant. Cyclopentadienyl sodium can be prepared by reacting sodium alkoxide with cyclopentadiene in tetrahydrofuran (THF). Alternatively, metallic sodium or a sodium compound with higher basicity than sodium hydroxide can react with cyclopentadiene in an organic solvent to form cyclopentadienyl sodium.

  • Preparation of Tris(dimethylphosphito)cobalt : This involves the synthesis of dimethyl phosphite ligands, which are then coordinated to a cobalt center. The specific conditions for this step may vary depending on the desired oxidation state of the cobalt and the purity of the starting materials.

  • Reaction to Form Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) : The final step involves reacting cyclopentadienyl sodium with tris(dimethylphosphito)cobalt under controlled conditions to ensure the formation of the desired product. This reaction requires careful control of temperature, solvent, and atmosphere to achieve high purity and yield.

Chemical Reactions Analysis

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form cobalt(II) or cobalt(III) complexes under specific conditions.
  • Reduction : Although less common, reduction reactions can also occur.
  • Substitution : Ligand substitution reactions are possible, where the dimethylphosphito ligands can be replaced by other groups.

Research Findings and Applications

Application Area Findings
Chemistry Used in the preparation of heterodimetallic bisporphyrins involving ytterbium and transition metals.
Biology Useful in studying metalloproteins and enzyme mimetics due to its unique properties.
Industry Enhances the lifetime extension of ytterbium emission through transition-metal porphyrin sensitization.

Mechanism of Action

The mechanism of action involves the interaction of the cobalt center with various ligands, influencing the compound's reactivity and stability. This interaction is crucial for its applications in metalloprotein studies and enzyme mimetics.

Comparison with Similar Compounds

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) can be compared with similar compounds like Sodium(cyclopentadienyl)tris(dimethylphosphito)nickelate(I) and Sodium(cyclopentadienyl)tris(dimethylphosphito)ironate(I). These compounds share structural similarities but differ in their central metal atom, affecting their chemical properties and reactivity.

Chemical Reactions Analysis

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt(II) or cobalt(III) complexes.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) involves its interaction with molecular targets through coordination chemistry. The cobalt center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the ligands interacting with the cobalt center .

Comparison with Similar Compounds

Cyclopentadienyl Metal Complexes

Cyclopentadienyl (Cp) derivatives are ubiquitous in organometallic chemistry. Key comparisons include:

Compound Name CAS Number Molecular Formula Donor Type Key Applications
Sodium cyclopentadienide 4984-82-1 C₅H₅Na Mono-anionic Precursor for Cp ligand synthesis
Tris(cyclopentadienyl)cerium(III) 1298-53-9 C₁₅H₁₅Ce Neutral (three Cp) Lanthanide catalysis
Cyclopentadienyltitanium trichloride 33114-15-7 C₅H₅TiCl₃ Neutral Ziegler-Natta polymerization
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) 82149-18-6 C₁₁H₂₃CoNaO₉P₃ Mono-anionic six-electron Asymmetric catalysis, metal coordination

Key Differences :

  • Electronic Properties : Unlike neutral tris(cyclopentadienyl)lanthanum(III) or sodium cyclopentadienide, the cobaltate complex donates six electrons via phosphito oxygen atoms, enabling stronger metal-ligand interactions suitable for high-oxidation-state metals .
  • Steric Tunability : The dimethylphosphito groups allow steric modification by altering substituents (e.g., biphenyl or binaphthyl groups), a feature absent in simpler Cp derivatives .
Tris(pyrazolyl)hydroborato Ligands

The tris(pyrazolyl)hydroborato ligand ([RB(pz)₃]) shares structural similarities with the Kläui ligand:

  • Donor Capacity: Both are six-electron donors, but [RB(pz)₃] uses nitrogen donors, while the cobaltate ligand employs oxygen donors .
  • Electronic Effects : The phosphito-based ligand exhibits stronger field character (similar to fluoride), favoring harder metal centers, whereas pyrazolyl ligands are softer and better suited for late transition metals .
Phosphito-Based Ligands and Chiral Derivatives

Racemic and chiral derivatives of the Kläui ligand highlight its versatility:

  • Racemic Derivative : (Cyclopentadienyl)tris(biphenylphosphito-P)cobaltate(1−) (CAS: N/A) was synthesized from (±)-1,1'-bi-2-naphthol, achieving higher yields via optimized one-pot synthesis .
  • Chiral Potential: Optically active 1,1'-bi-2-naphthol can produce enantiopure variants, a feature underutilized in simpler Cp or hydroborato ligands .

Biological Activity

Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I), with the molecular formula C11_{11}H21_{21}CoNaO9_9P3_3, is a coordination compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its yellow to orange crystalline form and is primarily utilized in scientific research, particularly in the fields of chemistry and biology.

The synthesis of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) typically involves the reaction of cyclopentadienyl sodium with tris(dimethylphosphito)cobalt under controlled conditions. This process ensures the formation of the desired product while maintaining purity and consistency. The compound demonstrates various chemical reactivity, including oxidation, reduction, and substitution reactions, which are essential for its application in metalloprotein studies and enzyme mimetics.

The biological activity of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is largely attributed to its cobalt center, which can interact with various biological ligands. This interaction plays a crucial role in influencing the compound's reactivity and stability in biological systems. The coordination chemistry involved allows for the exploration of its potential as a therapeutic agent, particularly in cancer treatment .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of cobalt complexes, including Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I), against various cancer cell lines. The MTS assay was used to assess cell viability in colorectal, ovarian, and breast cancer cell lines, alongside healthy fibroblasts as a control. Results indicated that these complexes exhibit significant antiproliferative activity, suggesting their potential as anticancer agents .

Case Studies

  • Antiproliferative Activity : In vitro tests demonstrated that Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) could inhibit cell proliferation effectively at concentrations ranging from 0.1 to 50 μM across different cancer cell lines. The study compared these results with standard chemotherapeutic agents like cisplatin and doxorubicin .
  • In Vivo Toxicity Assessment : An ex ovo chick embryo yolk sac membrane (YSM) assay was conducted to evaluate the compound's toxicity and its ability to modulate angiogenesis—a critical factor in tumor growth and metastasis. The results indicated that the complex was nontoxic in vivo, supporting its potential for further development as an anticancer therapeutic .

Summary of Findings

Study FocusFindings
Cytotoxicity Significant antiproliferative activity against colorectal, ovarian, and breast cancer cells
In Vivo Toxicity Nontoxic in ex ovo assays; potential for modulating angiogenesis
Mechanism of Action Interaction with biological ligands via cobalt coordination chemistry

Q & A

Q. What are the key structural features of sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I), and how do they influence its reactivity?

The compound features a cobalt(I) center coordinated by a cyclopentadienyl ligand and three dimethylphosphito groups. The cyclopentadienyl ligand provides steric bulk and electron-donating properties, while the dimethylphosphito ligands enhance solubility in polar solvents and modulate redox behavior. X-ray crystallography studies (e.g., Wong et al., 2008) confirm a distorted tetrahedral geometry around cobalt, critical for its stability and catalytic activity .

Q. What synthetic methodologies are commonly used to prepare this cobaltate complex?

The compound is typically synthesized via ligand substitution reactions. For example, cobalt precursors like CoCl₂ are reacted with cyclopentadienyl sodium (NaCp) and dimethylphosphite under inert atmospheres. Purification involves recrystallization from anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of the phosphito ligands . Yield optimization requires careful control of stoichiometry and temperature, as excess phosphito ligands can lead to byproducts .

Q. How does the compound’s solubility profile impact its utility in homogeneous catalysis?

The dimethylphosphito ligands confer high solubility in polar aprotic solvents (e.g., DMSO, DMF), making it effective in homogeneous catalytic systems. However, solubility in water is limited due to the hydrophobic cyclopentadienyl group, necessitating phase-transfer agents for aqueous-phase reactions .

Advanced Research Questions

Q. What experimental strategies can mitigate solvent-induced luminescence quenching in near-infrared (NIR) applications of this cobaltate?

When used as a ligand in lanthanide-porphyrin complexes (e.g., Yb³⁺), the cobaltate’s NIR luminescence is often quenched by solvent interactions. To address this, researchers employ deuterated solvents or rigid matrices (e.g., polymer gels) to reduce vibrational quenching. Additionally, Wong et al. (2008) demonstrated that crystallographic packing can shield the metal center from solvent effects, enhancing emission efficiency .

Q. How do electronic and steric effects of substituents on the cyclopentadienyl ligand alter catalytic performance?

Substituting the cyclopentadienyl ring with electron-withdrawing groups (e.g., –COOR) increases the cobalt center’s electrophilicity, improving oxidative catalysis. Conversely, bulky substituents (e.g., –SiMe₃) hinder substrate access, reducing turnover rates. Systematic studies using DFT calculations and kinetic profiling are recommended to balance these effects .

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this cobaltate?

  • EPR Spectroscopy : Identifies paramagnetic Co(I) intermediates during redox reactions.
  • XAS (X-ray Absorption Spectroscopy) : Probes changes in cobalt oxidation states and ligand coordination in situ.
  • NMR with ³¹P Probes : Tracks phosphito ligand dynamics during catalytic cycles .

Q. How can contradictions in reported luminescence quantum yields be resolved?

Discrepancies often arise from differences in sample preparation (e.g., trace oxygen or moisture) or instrumentation calibration. Standardized protocols, such as degassing solvents and using internal quantum yield standards (e.g., IR-26 dye), are critical for reproducibility. Comparative studies under inert vs. ambient conditions are advised .

Methodological Recommendations

Challenge Solution Reference
Low catalytic turnover in aqueous mediaUse ionic surfactants (e.g., CTAB) to stabilize the complex at water-organic interfaces.
Degradation during storageStore under argon at –20°C in amber vials to prevent photolysis and oxidation.
Ambiguity in oxidation stateCombine XPS and cyclic voltammetry to validate Co(I)/Co(II) redox transitions.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)
Reactant of Route 2
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.